1-(4-Ethoxyphenyl)pyrrolidin-2-one

Descripción general

Descripción

1-(4-Ethoxyphenyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones. Pyrrolidinones are known for their versatile reactivity and are commonly found in various natural products and synthetic compounds with potent biological activities. The compound features a pyrrolidinone ring substituted with a 4-ethoxyphenyl group, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Métodos De Preparación

The synthesis of 1-(4-Ethoxyphenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Industrial production methods may involve the use of specific oxidants and additives to optimize yield and selectivity .

Análisis De Reacciones Químicas

1-(4-Ethoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Neuropharmacology

Research indicates that compounds similar to 1-(4-Ethoxyphenyl)pyrrolidin-2-one may act as inhibitors of neurotransmitter transporters. For instance, studies on analogs have shown that they can inhibit dopamine and norepinephrine transporters, which are crucial in treating conditions like depression and ADHD. The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their efficacy and selectivity towards specific neurotransmitter systems .

2. Synthesis of Novel Therapeutics

The compound serves as a precursor in synthesizing other pharmacologically active derivatives. Its ability to undergo various chemical reactions allows researchers to create new compounds with potentially improved therapeutic profiles. For example, the introduction of different substituents on the pyrrolidinone ring has led to the development of analogs with enhanced activity against specific biological targets .

Case Study 1: Dopamine Transporter Inhibition

A study evaluated the effects of a series of pyrrolidinone derivatives on dopamine transporter inhibition. Among these, compounds structurally related to this compound demonstrated significant inhibition rates comparable to established drugs like cocaine. The lead compound exhibited a Ki value indicating potent binding affinity, suggesting potential for further development as a therapeutic agent for dopamine-related disorders .

| Compound | Ki Value (nM) | Comparison |

|---|---|---|

| Lead Compound | 21.4 | ~20-fold more potent than cocaine |

| Analog A | 52 | Effective against DAT |

| Analog B | 195 | Effective against NET |

Case Study 2: Behavioral Pharmacology

In behavioral studies involving rodent models, compounds derived from this compound were assessed for their impact on locomotor activity and drug discrimination tasks. Results indicated that certain derivatives could stimulate locomotor activity significantly more than control substances, suggesting their potential use in understanding stimulant effects and addiction mechanisms .

Mecanismo De Acción

The mechanism of action of 1-(4-Ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors. The stereochemistry and functional groups on the pyrrolidinone ring play a crucial role in its binding affinity and selectivity .

Comparación Con Compuestos Similares

1-(4-Ethoxyphenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share a similar core structure but differ in their substituents and biological activities. The unique 4-ethoxyphenyl group in this compound distinguishes it from other derivatives, potentially offering distinct pharmacological properties .

Actividad Biológica

1-(4-Ethoxyphenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

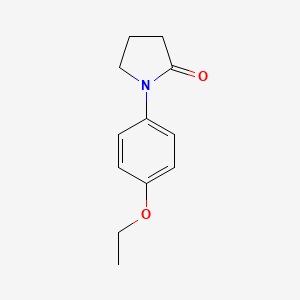

Chemical Structure

This compound features a pyrrolidin-2-one core with an ethoxy-substituted phenyl group. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound is known to inhibit specific enzymes, which may play a role in its therapeutic effects.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound:

| Activity Type | Description |

|---|---|

| Antidepressant | Exhibits potential antidepressant-like effects in animal models. |

| Anti-inflammatory | Shows promise in reducing inflammation through modulation of cytokine release. |

| Analgesic | Demonstrates analgesic properties, potentially useful in pain management. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antidepressant Effects : A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting potential for further development as an antidepressant agent .

- Anti-inflammatory Properties : Research conducted on the anti-inflammatory effects of this compound revealed that it significantly inhibited the release of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory conditions .

- Analgesic Activity : In a pain model study, the compound was shown to reduce pain responses significantly, indicating its potential as an analgesic agent. The study highlighted its effectiveness compared to standard analgesics .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates favorable absorption characteristics and a low toxicity profile. Studies suggest high gastrointestinal absorption and permeability across the blood-brain barrier, making it a candidate for central nervous system-related applications .

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11-7-5-10(6-8-11)13-9-3-4-12(13)14/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVVNUHXQJVIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345861 | |

| Record name | 1-(4-Ethoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51229-01-7 | |

| Record name | 1-(4-Ethoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.